Methyl 2-(dimethylcarbamoyl)benzoate

Overview

Description

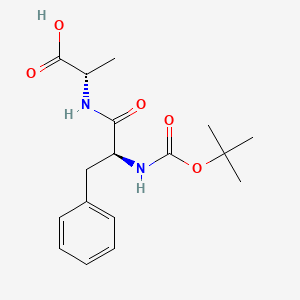

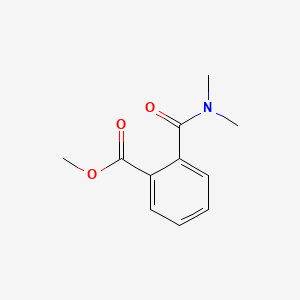

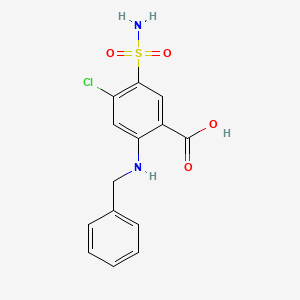

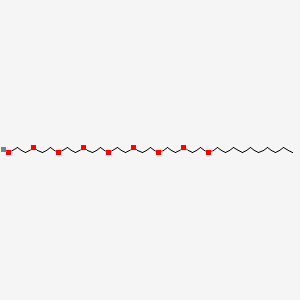

Methyl 2-(dimethylcarbamoyl)benzoate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 .

Molecular Structure Analysis

Methyl 2-(dimethylcarbamoyl)benzoate contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 tertiary amide .Scientific Research Applications

1. Catalyst in Esterification Reactions

- Application Summary : Methyl benzoate compounds, including Methyl 2-(dimethylcarbamoyl)benzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .

- Methods of Application : The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity. The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids was reported for the first time .

- Results or Outcomes : The catalytic synthesis of a series of Methyl benzoate compounds using titanium zirconium solid acids was studied .

2. Botanical Insecticide

- Application Summary : Methyl benzoate, which includes Methyl 2-(dimethylcarbamoyl)benzoate, is a relatively new botanical insecticide that occurs naturally as a metabolite in plants. Its odor is an attractant to some insects .

- Methods of Application : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

- Results or Outcomes : The studies have shown that methyl benzoate is an effective pesticide .

3. Fragrance and Flavor Industry

- Application Summary : Methyl benzoate, which includes Methyl 2-(dimethylcarbamoyl)benzoate, has a light, sweet scent akin to that of fruits and flowers. It often finds a role as a fragrance additive in consumer products .

- Methods of Application : It is incorporated into the formulation of perfumes, soaps, and other beauty products. Additionally, it is used in the flavor industry, contributing a mild, sweet flavor to various food and beverage products .

- Results or Outcomes : The pleasing aroma of Methyl benzoate has secured it a spot in the formulation of various consumer products .

4. Organic Synthesis

- Application Summary : Methyl benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .

- Methods of Application : It is used in the synthesis of various organic compounds .

- Results or Outcomes : The use of Methyl benzoate in organic synthesis has led to the formation of a variety of complex organic compounds .

5. Biofuel Potential

- Application Summary : Methyl benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .

- Methods of Application : Research is ongoing to explore the potential of Methyl benzoate as a biofuel .

- Results or Outcomes : The high energy density and low freezing point of Methyl benzoate make it a potential candidate for biofuel .

6. Pharmaceutical Applications

- Application Summary : Methyl benzoate is an important reagent in the synthesis of various pharmaceutical compounds .

- Methods of Application : It is used in the synthesis of various pharmaceutical compounds .

- Results or Outcomes : The use of Methyl benzoate in the synthesis of pharmaceutical compounds has led to the development of various medicines .

7. Production of Other Chemicals

- Application Summary : Methyl 2-(dimethylcarbamoyl)benzoate is used as a starting material or intermediate in the synthesis of other chemicals .

- Methods of Application : It is used in various chemical reactions to produce other compounds .

- Results or Outcomes : The use of Methyl 2-(dimethylcarbamoyl)benzoate in the production of other chemicals has led to the development of various industrial chemicals .

8. Research and Development

- Application Summary : Methyl 2-(dimethylcarbamoyl)benzoate is used in research and development laboratories for various purposes .

- Methods of Application : It is used in various experimental procedures in research and development laboratories .

- Results or Outcomes : The use of Methyl 2-(dimethylcarbamoyl)benzoate in research and development has led to various scientific discoveries .

properties

IUPAC Name |

methyl 2-(dimethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPZFXYWMRWNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181156 | |

| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(dimethylcarbamoyl)benzoate | |

CAS RN |

26593-43-1 | |

| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalamic acid, N,N-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B1595648.png)